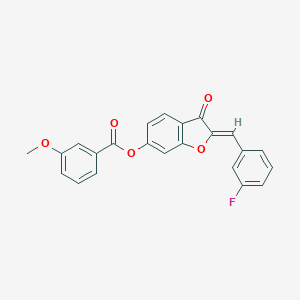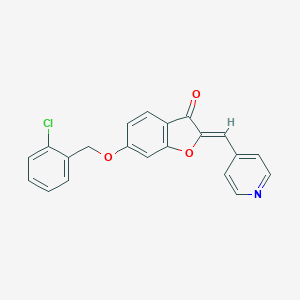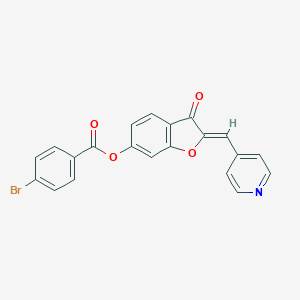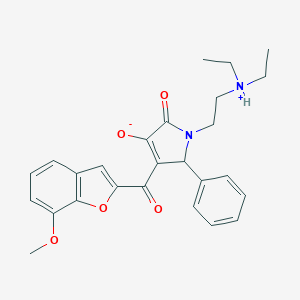![molecular formula C26H25N5O4 B356347 methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate CAS No. 848730-86-9](/img/structure/B356347.png)
methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline core, followed by functionalization to introduce the ethoxypropyl and benzoate groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains .
Applications De Recherche Scientifique
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Quinolone derivatives: Known for their antimicrobial properties, these compounds have a different core structure but similar functional groups.
Uniqueness
Methyl 4-[3-(3-ethoxypropyl)-2-methyl-4-oxo-3,4-dihydro-11H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-11-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
848730-86-9 |
|---|---|
Formule moléculaire |
C26H25N5O4 |
Poids moléculaire |
471.5g/mol |
Nom IUPAC |
methyl 4-[13-(3-ethoxypropyl)-14-methyl-12-oxo-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-17-yl]benzoate |
InChI |
InChI=1S/C26H25N5O4/c1-4-35-15-7-14-30-16(2)27-23-21(25(30)32)22-24(29-20-9-6-5-8-19(20)28-22)31(23)18-12-10-17(11-13-18)26(33)34-3/h5-6,8-13H,4,7,14-15H2,1-3H3 |
Clé InChI |
DYPONQLAJZXVCX-UHFFFAOYSA-N |
SMILES |
CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(=O)OC)C |
SMILES canonique |
CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propoxyphenyl)methanolate](/img/structure/B356274.png)
![propyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B356276.png)
![5-(4-Bromophenyl)-7-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B356277.png)
![7-(3-Methylphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B356279.png)
![4-cinnamoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356280.png)
![4-cinnamoyl-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B356281.png)
![6-amino-8'-methoxy-3,4',4',6'-tetramethyl-1,4-dihydro-2'(1'H)-oxospiro(pyrano[2,3-c]pyrazole-4,1'[4'H]-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile](/img/structure/B356285.png)
![6-amino-8'-methoxy-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B356286.png)
![2-amino-8'-ethoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B356287.png)
